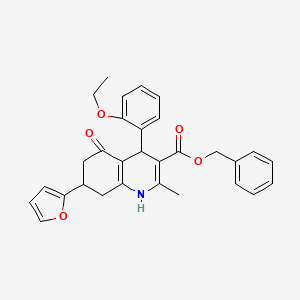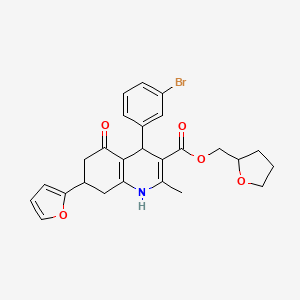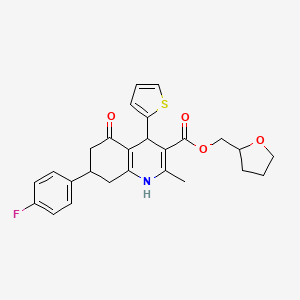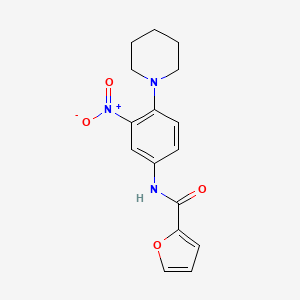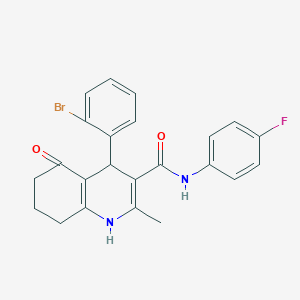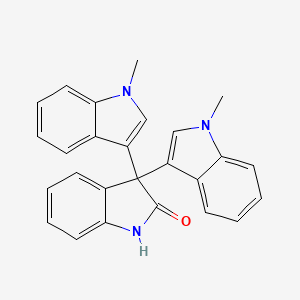
1,1''-二甲基-1H,1''H-3,3':3',3''-三吲哚-2'(1'H)-酮
描述
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one is a compound belonging to the class of bis(indolyl)methanes. These compounds are known for their significant bioactivities, including anti-cancer, anti-inflammatory, antibacterial, and antioxidant properties . The indole structure, which is a key component of this compound, is one of the most important heterocycles found in a variety of pharmaceuticals, agrochemicals, and bioactive alkaloids .
科学研究应用
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly for its anti-cancer activity.
Industry: Utilized in the development of new materials and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3,3-bis(1-methylindol-3-yl)-1H-indol-2-one involves the alkylation of indoles with alcohols in the presence of lithium tert-butoxide base under air . This method is metal catalyst-free and utilizes oxygen in the air as an oxidant, making it environmentally friendly . Another method involves the use of tungstic acid as a catalyst for the condensation of indoles with isatins . This method is advantageous due to its mild conditions, simple work-up, and the recyclability of the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as the taurine-catalyzed green approach, is gaining traction. This method uses water as a solvent and taurine as a catalyst, making it eco-friendly and efficient .
化学反应分析
Types of Reactions
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use acids like hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield various indoline derivatives .
作用机制
The mechanism of action of 3,3-bis(1-methylindol-3-yl)-1H-indol-2-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation and inflammation . It can bind to the ATPase motor domain of kinesin Eg5, inhibiting its activity and leading to the suppression of cancer cell growth .
相似化合物的比较
Similar Compounds
3,3-bis(indol-3-yl)-1,3-dihydroindol-2-one: Known for its cytotoxic activity against tumor cells.
3,3-bis(indol-3-yl)methane: Exhibits anti-cancer and anti-inflammatory properties.
3,3-bis(1H-indol-3-yl)indolin-2-one: Used in the synthesis of various bioactive compounds.
Uniqueness
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one is unique due to its specific structural features, which include the presence of two indole moieties and a central indolin-2-one core. This structure contributes to its significant bioactivity and makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-28-15-20(17-9-3-7-13-23(17)28)26(19-11-5-6-12-22(19)27-25(26)30)21-16-29(2)24-14-8-4-10-18(21)24/h3-16H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPQVMQWRNTXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3(C4=CC=CC=C4NC3=O)C5=CN(C6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


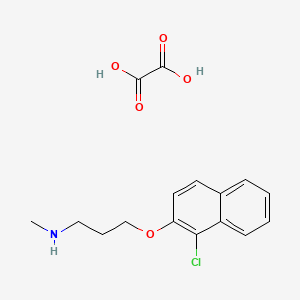
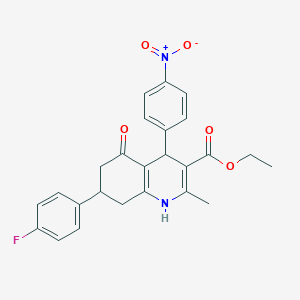
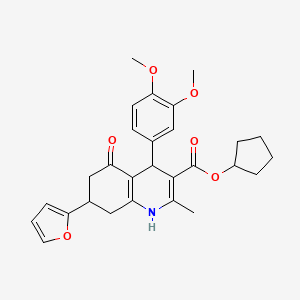
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]cyclopentanamine;oxalic acid](/img/structure/B4095969.png)
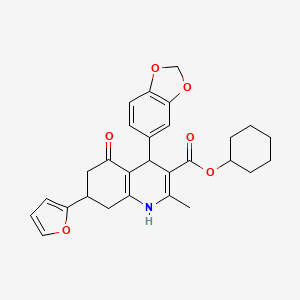
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4095994.png)
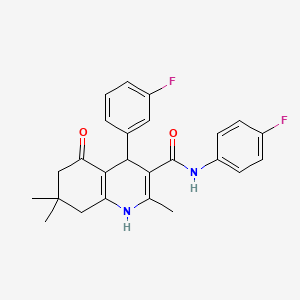
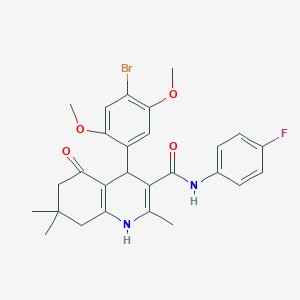
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4096008.png)
